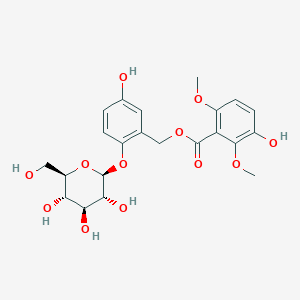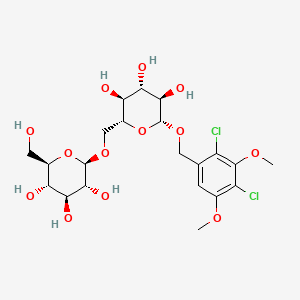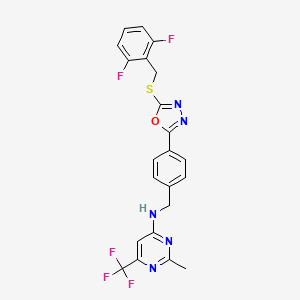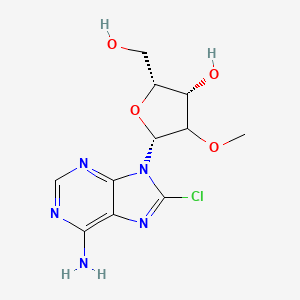
Auristatin F-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Auristatin F-d8 is a deuterium-labeled derivative of Auristatin F, a potent cytotoxic agent used in antibody-drug conjugates (ADCs). Auristatin F is known for its ability to inhibit microtubule formation, thereby preventing cell division and inducing cell death. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Auristatin F-d8 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the Auristatin F molecule. The synthesis typically starts with the preparation of deuterated building blocks, which are then assembled into the final compound through peptide coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of deuterated reagents and solvents is critical in maintaining the deuterium labeling throughout the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Auristatin F-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Mécanisme D'action
Auristatin F-d8 exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting tubulin polymerization, this compound disrupts the microtubule network, leading to cell cycle arrest and apoptosis. The molecular targets of this compound include the microtubule-associated proteins and the pathways involved in cell division .
Comparaison Avec Des Composés Similaires
Auristatin F-d8 is similar to other auristatin derivatives, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). this compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies . Other similar compounds include:
Monomethyl auristatin E (MMAE): Known for its high cytotoxicity and use in ADCs.
Monomethyl auristatin F (MMAF): Similar to MMAE but with different pharmacokinetic properties.
Maytansinoids: Another class of microtubule inhibitors used in ADCs.
Calicheamicins: DNA-damaging agents used in ADCs.
This compound’s unique properties make it a valuable tool in scientific research and drug development.
Propriétés
Formule moléculaire |
C40H67N5O8 |
|---|---|
Poids moléculaire |
754.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1/i2D3,3D3,24D,33D |
Clé InChI |
LGNCNVVZCUVPOT-RFJYZHMJSA-N |
SMILES isomérique |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)N(C)C |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)

![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)

![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)


![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)





